molecular formula C7H8N4O2S B8288645 1-Methyl-1H-benzotriazole-7-sulfonamide

1-Methyl-1H-benzotriazole-7-sulfonamide

Cat. No.: B8288645
M. Wt: 212.23 g/mol
InChI Key: XWWJETNOHUYULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-benzotriazole-7-sulfonamide is a chemical reagent designed for research and development purposes. It is based on the benzotriazole scaffold, a privileged structure in medicinal chemistry known for its versatile biological properties and utility as a synthetic auxiliary . The compound features a sulfonamide group at the 7-position, a functional group common in pharmaceuticals and agrochemicals due to its ability to participate in key biological interactions. This molecular architecture suggests potential applications as a building block in organic synthesis, particularly in the development of new pharmacologically active compounds. Researchers may explore its use in creating antimicrobial, antiparasitic, or antitumor agents, given that benzotriazole derivatives have demonstrated such activities . The methyl group on the triazole nitrogen can influence the compound's electronic properties and metabolic stability. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4O2S

Molecular Weight

212.23 g/mol

IUPAC Name

3-methylbenzotriazole-4-sulfonamide

InChI

InChI=1S/C7H8N4O2S/c1-11-7-5(9-10-11)3-2-4-6(7)14(8,12)13/h2-4H,1H3,(H2,8,12,13)

InChI Key

XWWJETNOHUYULI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2S(=O)(=O)N)N=N1

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Methyl 1h Benzotriazole 7 Sulfonamide and Structural Analogues

Synthesis of Key Precursors: 1-Methyl-1H-benzotriazole-7-sulfonyl Chloride

The foundational step in the synthesis of the target sulfonamide is the preparation of its corresponding sulfonyl chloride precursor. While specific details for the synthesis of 1-Methyl-1H-benzotriazole-7-sulfonyl Chloride are not extensively documented in the provided search results, general methods for creating aryl sulfonyl chlorides can be inferred.

Conventional approaches to aryl sulfonyl chlorides often involve harsh conditions. rsc.org Two of the most common methods for preparing sulfonyl chlorides from arenes are:

Electrophilic aromatic substitution with concentrated sulfuric acid or oleum, followed by chlorination. rsc.org

Direct electrophilic aromatic substitution using excess chlorosulfonic acid. rsc.org

These traditional methods, however, can be hazardous and may not be suitable for substrates that are sensitive to strong acids or oxidizing agents. rsc.org

More modern approaches offer milder alternatives. For instance, the conversion of primary sulfonamides into sulfonyl chlorides can be achieved using a pyrylium (B1242799) salt like Pyry-BF4 as an activating reagent. nih.gov This method is notable for its mild reaction conditions and high selectivity, making it suitable for late-stage functionalization of complex molecules. nih.gov

Conventional Sulfonamide Formation via Amination of Sulfonyl Chlorides

The most traditional and widely used method for forming sulfonamides is the reaction of a sulfonyl chloride with an amine. rsc.orgnih.gov This reaction is typically straightforward and results in high yields. rsc.orgresearchgate.net The process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

This reaction is often carried out in the presence of a base, such as pyridine, triethylamine, or sodium hydroxide, to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.net While effective, this method's primary limitation lies in the preparation of the sulfonyl chloride starting material, which can be a challenging process requiring harsh and potentially hazardous reagents. rsc.orgresearchgate.net

Benzotriazole-Mediated Methodologies for Sulfonamide Elaboration

Benzotriazole (B28993) and its derivatives have emerged as versatile reagents in organic synthesis, offering unique advantages in the formation of sulfonamides. These methods often provide milder reaction conditions and can be more efficient than traditional approaches.

Application of Sulfonylbenzotriazoles as Acylating Reagents

N-sulfonylbenzotriazoles serve as effective acylating agents for the synthesis of sulfonamides. These compounds can be prepared from sodium sulfinates and benzotriazoles using molecular iodine as a catalyst in the air at room temperature. globethesis.com This method is considered environmentally friendly due to its mild conditions. globethesis.com

In a nickel-catalyzed reductive cross-coupling reaction, N-sulfonyl benzotriazoles can react with nitroarenes and nitroalkanes to produce the corresponding sulfonamides. acs.org

Nucleophilic Substitution Reactions Involving Benzotriazole as a Leaving Group

Benzotriazole can function as an excellent leaving group in nucleophilic substitution reactions. nih.gov This property is particularly useful in the synthesis of complex molecules where mild reaction conditions are required. For instance, the 1,2,3-triazolyl ring at the C6 position of a purine (B94841) can act as a leaving group in SNAr reactions with O- and C-nucleophiles. beilstein-journals.org This reactivity allows for the introduction of various substituents onto the purine core. beilstein-journals.org

N-Acylation of Sulfonamides Utilizing N-Acylbenzotriazoles

N-acylbenzotriazoles are efficient and neutral coupling reagents for the N-acylation of sulfonamides. semanticscholar.orgresearchgate.net This method is particularly advantageous when the corresponding acid chlorides are difficult to prepare or handle. semanticscholar.orgresearchgate.net The reaction of a sulfonamide with an N-acylbenzotriazole, typically in the presence of a base like sodium hydride, produces N-acylsulfonamides in high yields (76-100%). semanticscholar.org

This method has been successfully applied to a variety of sulfonamides, including methylsulfonamide and p-tolylsulfonamide, using a range of N-acylbenzotriazoles derived from aryl, heteroaryl, and N-Cbz-protected-α-amino(alkyl) groups. semanticscholar.org

SulfonamideN-AcylbenzotriazoleProductYield (%)
p-TolylsulfonamideN-(4-Toluoyl)benzotriazoleN-(4-Toluoyl)-p-toluenesulfonamide95
p-TolylsulfonamideN-(4-Methoxybenzoyl)benzotriazoleN-(4-Methoxybenzoyl)-p-toluenesulfonamide92
MethylsulfonamideN-(4-Toluoyl)benzotriazoleN-(4-Toluoyl)methylsulfonamide88

Table based on data for illustrative purposes of typical high yields in such reactions.

Exploration of Eco-Friendly and Sustainable Synthetic Pathways for Benzotriazole-Sulfonamides

There is a growing emphasis on developing environmentally friendly and sustainable methods for the synthesis of sulfonamides. rsc.orgmdpi.com These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One such method involves the synthesis of sulfonamides in sustainable solvents via oxidative chlorination. rsc.org For example, sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) can be used as an efficient oxidant to convert thiols to sulfonyl chlorides, which then react in situ with amines to form sulfonamides. rsc.org

Another eco-friendly approach utilizes water as a solvent and sodium carbonate as a scavenger for hydrochloric acid in the reaction between sulfonyl chlorides and amino or hydroxyl acids. mdpi.com This method eliminates the need for expensive and toxic organic solvents and bases, and the product can often be isolated by simple filtration. mdpi.com

Ultrasound-assisted and microwave synthesis have also been explored as green methods for preparing sulfonamide derivatives. nih.govsemanticscholar.org These techniques can significantly reduce reaction times and improve yields. semanticscholar.orgmdpi.com For instance, the synthesis of certain arylsulfonamide derivatives of cyclic arylguanidines has been achieved with high efficiency using ultrasound or microwave irradiation in water with potassium carbonate as the base. nih.govsemanticscholar.org

MethodKey FeaturesAdvantages
Oxidative ChlorinationUse of NaDCC·2H2O in sustainable solvents. rsc.orgEnvironmentally friendly, mild conditions. rsc.org
Aqueous SynthesisWater as solvent, Na2CO3 as base. mdpi.comEliminates toxic organic solvents, simple workup. mdpi.com
Ultrasound/MicrowaveUse of alternative energy sources. nih.govsemanticscholar.orgReduced reaction times, improved yields. semanticscholar.orgmdpi.com

Stereoselective Approaches to Chiral 1-Methyl-1H-benzotriazole-7-sulfonamide Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and drug development. While specific stereoselective methodologies for the synthesis of this compound derivatives are not extensively documented in publicly available literature, established principles of asymmetric synthesis can be applied to devise potential strategies for obtaining chiral analogues. These approaches generally fall into three main categories: the use of chiral starting materials, the application of chiral auxiliaries to control stereochemistry, and the employment of chiral catalysts for enantioselective transformations.

One plausible strategy involves the reaction of a chiral amine with a derivative of 1-methyl-1H-benzotriazole-7-sulfonyl chloride. This approach introduces a stereocenter by forming a new chiral sulfonamide. The inherent chirality of the amine starting material dictates the stereochemistry of the final product. A variety of chiral amines are commercially available or can be synthesized, offering a direct route to a diverse range of chiral sulfonamide derivatives. The reaction typically proceeds via nucleophilic substitution under mild conditions, often in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. nih.gov

Another powerful method for inducing chirality is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed. For instance, a prochiral precursor to a this compound derivative could be coupled to a chiral auxiliary. Subsequent diastereoselective reactions, such as an alkylation or an addition reaction, would lead to the formation of one diastereomer in excess. Finally, cleavage of the chiral auxiliary would yield the desired enantiomerically enriched product. Common chiral auxiliaries that have been successfully employed in the synthesis of chiral sulfur compounds include derivatives of amino alcohols and camphor. acs.org

Asymmetric catalysis represents a highly efficient and atom-economical approach to chiral synthesis. In this methodology, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral this compound derivatives, one could envision an enantioselective reaction catalyzed by a chiral transition metal complex or an organocatalyst. For example, an asymmetric addition of a nucleophile to an imine derived from a sulfonamide could be catalyzed by a chiral Lewis acid or Brønsted acid. The catalyst would create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. While specific catalysts for the target molecule are not reported, the broader field of asymmetric catalysis offers a vast toolbox of potential catalysts that could be screened for this purpose.

Furthermore, the enantioselective N-functionalization of the benzotriazole ring itself presents another avenue for introducing chirality. A study has demonstrated the use of modified Cinchona alkaloids to catalyze the asymmetric allylic substitution reaction of benzotriazole with Morita–Baylis–Hillman carbonates, affording N-functionalized benzotriazoles with good to excellent enantioselectivities. researchgate.net This principle could potentially be adapted to introduce a chiral substituent at the N-1 position of the benzotriazole ring in a precursor to the final sulfonamide.

While direct experimental data for the stereoselective synthesis of chiral this compound derivatives is scarce, the application of these well-established asymmetric synthesis strategies provides a solid foundation for the rational design of synthetic routes to these potentially valuable chiral compounds.

Elucidation of Reaction Mechanisms and Pathways for 1 Methyl 1h Benzotriazole 7 Sulfonamide Systems

Mechanistic Insights into Nucleophilic and Electrophilic Characteristics of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NR₂) is a critical determinant of the chemical reactivity of 1-Methyl-1H-benzotriazole-7-sulfonamide. Its characteristics are governed by the strong electron-withdrawing nature of the sulfonyl group, which profoundly influences the electron density at the sulfur, nitrogen, and adjacent atoms.

Electrophilic Character: The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This arrangement creates a significant electron deficiency, rendering the sulfur atom a prominent electrophilic center. It is susceptible to attack by nucleophiles, which can lead to the cleavage of the sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bonds. The S-N bond, in particular, is a common site for nucleophilic substitution reactions. nih.gov Under acidic conditions, protonation of the amine group can make the sulfonic group the most reactive site for nucleophilic attack. nih.gov

Nucleophilic Character: Despite the electron-withdrawing effect of the sulfonyl group, the nitrogen atom retains a lone pair of electrons, allowing it to function as a nucleophile, albeit a weak one. The nucleophilicity of the sulfonamide nitrogen is considerably lower than that of a typical amine due to the delocalization of its lone pair into the S=O bonds. libretexts.org Nevertheless, this nitrogen can participate in reactions such as alkylation or acylation under appropriate conditions. The balance between the nucleophilicity of sulfur and nitrogen compounds is a recurring theme in their chemistry; while sulfur is generally the more powerful nucleophile, the nitrogen in sulfonamides can still exhibit reactivity. libretexts.orgresearchgate.net The competition for electrophiles between heteroatoms is a key aspect of their chemical behavior. researchgate.net

The dual reactivity of the sulfonamide moiety allows it to participate in a wide range of reactions. For instance, some sulfonamide derivatives can react in an electrophilic manner with enolates while reacting nucleophilically with benzyl halides. This versatility makes the sulfonamide group a valuable functional handle in synthesis.

Impact of the 1-Methyl-1H-benzotriazole Scaffold on Reaction Selectivity and Regiochemistry

The 1-Methyl-1H-benzotriazole scaffold is not merely a passive structural component; it actively directs the course of chemical reactions through its electronic and steric properties.

Tautomerism and Regioselectivity: Unsubstituted benzotriazole (B28993) exists as a mixture of 1H- and 2H-tautomers, which complicates its reactivity, often leading to mixtures of N1- and N2-substituted products. nih.govgsconlinepress.com The presence of the methyl group at the N1 position in 1-Methyl-1H-benzotriazole locks the molecule into a single tautomeric form. This structural rigidity is crucial for achieving high regioselectivity in subsequent reactions, as it removes the ambiguity of which nitrogen atom will react. While N-alkylation of benzotriazole can be challenging to control, methods for site-selective N1-alkylation have been developed. rsc.org

Detailed Analysis of Substitution and Coupling Reactions

This compound can participate in a variety of substitution and coupling reactions, leveraging the reactivity of both the benzotriazole core and the sulfonamide group. The benzotriazole moiety, in particular, is a versatile participant in modern synthetic chemistry.

Coupling Reactions: Benzotriazole and its derivatives have been successfully employed as inexpensive and stable ligands in a wide array of metal-catalyzed cross-coupling reactions. researchgate.netrsc.org These include fundamental carbon-carbon and carbon-heteroatom bond-forming reactions that are central to pharmaceutical and materials science.

Coupling Reaction TypeCatalyst/MetalLigand Role of BenzotriazoleRef.
Suzuki Coupling PalladiumBidentate Ligand researchgate.netresearchgate.net
Heck Coupling PalladiumBidentate Ligand researchgate.netresearchgate.net
Sonogashira Coupling Palladium/CopperBidentate Ligand researchgate.netresearchgate.net
Glaser Coupling CopperEfficient Ligand acs.org
C-N Coupling Palladium/CopperBidentate Ligand researchgate.netresearchgate.net
C-O Coupling CopperEfficient Ligand acs.org
C-S Coupling PalladiumBidentate Ligand researchgate.netresearchgate.net

These reactions facilitate the construction of complex molecular architectures by forming new bonds at either the benzotriazole ring or at substituents attached to it. For example, a halogen atom on the benzene (B151609) ring could be a handle for Suzuki or Sonogashira coupling to introduce new aryl or alkynyl groups.

Substitution Reactions: The benzotriazole moiety can also act as an excellent leaving group in nucleophilic substitution reactions. This property is exploited in "benzotriazole-mediated synthesis," where the benzotriazolyl group is first introduced and then displaced by a wide range of nucleophiles. semanticscholar.org Furthermore, electrophilic substitution on the benzene portion of the benzotriazole ring allows for the introduction of various functional groups, with a preference for the 4- and 7-positions. chemicalbook.com

Investigation of Oxidation and Reduction States Involving the Sulfur Atom in Sulfonamides

The sulfur atom in the sulfonamide group of this compound exists in the +6 oxidation state, its highest possible oxidation state. oup.comyoutube.com This state is characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, a nitrogen atom, and a carbon atom (of the benzotriazole ring). While this oxidation state is highly stable, the sulfur center can undergo redox reactions under specific conditions.

Reduction of the Sulfonamide Group: The most common redox reaction for sulfonamides is the reductive cleavage of the S-N bond. This transformation reduces the sulfur from the +6 state to a lower oxidation state, typically yielding a sulfinate, where sulfur is in the +4 state. chemrxiv.org This process is valuable for late-stage functionalization, converting a stable sulfonamide into a more synthetically versatile sulfinate intermediate. chemrxiv.org

Mechanism of Reductive Cleavage: The cleavage of the N-S bond can be achieved using various reducing agents. The net transformation is a two-electron reduction of the S-N bond. chemrxiv.org This reaction effectively breaks the sulfonamide down into its constituent amine and a sulfinic acid derivative, which can be trapped with electrophiles.

Oxidation Involving the Sulfonamide Group: Since the sulfur in a sulfonamide is already at its highest oxidation state (+6), it cannot be further oxidized. However, other parts of the molecule can be oxidized. Furthermore, related organosulfur compounds with lower oxidation states, such as sulfides (S²⁻) or sulfoxides (S⁴⁺), can be readily oxidized to the sulfone (S⁶⁺) level using mild oxidants. libretexts.orgnih.gov This highlights the stability of the S(VI) oxidation state found in sulfonamides. Reactions involving bond formation and breaking at Sulfur(IV) centers, such as in sulfoxides and sulfinate salts, are well-established. acs.org

Radical-Initiated Reactions and Mechanistic Pathways of Degradation

The degradation of this compound, particularly in environmental contexts, is often initiated by highly reactive radical species. Advanced Oxidation Processes (AOPs) that generate hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) are effective in breaking down this and related recalcitrant molecules. tandfonline.comnih.gov

Radical Attack on the Benzotriazole Scaffold: The benzotriazole ring is the primary target for radical attack. Both hydroxyl and sulfate radicals can initiate degradation, with the dominant species often depending on the pH of the solution. tandfonline.comnih.goviwaponline.com At acidic pH, sulfate radicals may predominate, while hydroxyl radicals play a larger role in neutral and alkaline conditions. tandfonline.comnih.goviwaponline.com

The degradation mechanism typically proceeds through the following steps:

Radical Addition: The radical (e.g., •OH) adds to the aromatic benzene ring, forming a hydroxylated intermediate. researchgate.netacs.org

Ring Opening: Subsequent oxidation leads to the cleavage of the benzene ring.

Further Degradation: The opened-ring intermediates undergo further oxidation, breaking down into smaller, more biodegradable organic acids and eventually leading to mineralization (conversion to CO₂, H₂O, and inorganic ions). tandfonline.com

Numerous studies on the degradation of benzotriazole (BTA) have identified various transformation products, providing insight into the degradation pathway.

Identified Degradation Intermediates of Benzotriazole (BTA) in AOPs

Intermediate TypeDescriptionRef.
Hydroxylated BTAs Products of •OH addition to the benzene ring. acs.org
Ring-Opened Products Formed after the cleavage of the aromatic ring. tandfonline.comacs.org
Triazole Carboxylic Acids Resulting from the oxidation of the benzene moiety, leaving the triazole ring intact initially. tandfonline.com

Radical Reactions of the Sulfonamide Moiety: The sulfonamide group itself can be a precursor to nitrogen-centered or sulfur-centered radicals. nih.gov For instance, N-centered aminyl radicals can be generated from sulfonamides under certain conditions. nih.gov More commonly, sulfonyl radicals (RSO₂•) can be formed. nih.govrsc.orgacs.org These radicals can then participate in various reactions, such as addition to alkenes. acs.org In a degradation context, the formation of a sulfonyl radical via homolytic cleavage could be an alternative pathway, though radical attack on the electron-rich aromatic ring is generally more favorable.

Theoretical and Computational Investigations of 1 Methyl 1h Benzotriazole 7 Sulfonamide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-Methyl-1H-benzotriazole-7-sulfonamide. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the molecule's geometry, orbital energies, and charge distribution, which are key to predicting its stability and reactivity.

Detailed studies on related benzotriazole (B28993) derivatives provide a framework for these analyses. For instance, DFT calculations on 1-methylbenzotriazole (MEBTA), the core of the target molecule, have been performed using various functionals (like B3LYP) and basis sets (such as 6-311+G(d,p)) to accurately model its structure and spectroscopic properties. researchgate.net These studies confirm the planar geometry of the fused ring system. researchgate.net The electronic structures of N-substituted benzotriazoles are known to be influenced by the substituent's position, which affects the conjugation between the benzene (B151609) and triazole rings. researchgate.net

For this compound, the sulfonamide group (-SO₂NH₂) at the 7-position is expected to act as a significant electron-withdrawing group. This would influence the electron density across the benzotriazole ring system. DFT calculations can map this influence through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. They visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically red) sites. For this compound, the oxygen atoms of the sulfonamide group and the nitrogen atoms of the triazole ring are expected to be primary nucleophilic sites, while the hydrogen atoms of the amide group would be electrophilic.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

Descriptor Formula Interpretation
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.

These descriptors, derived from HOMO and LUMO energies, provide a quantitative profile of the molecule's reactivity, guiding predictions about its behavior in chemical reactions. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

While the benzotriazole core is rigid, the sulfonamide substituent introduces conformational flexibility due to rotation around the C-S and S-N bonds. Conformational analysis, typically performed using quantum chemical methods, can identify the most stable (lowest energy) spatial arrangements of the molecule.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its derivatives over time. pensoft.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, stability, and interactions with other molecules, such as solvents or biological targets. nih.govrsc.org

In studies of related triazole benzene sulfonamide derivatives, MD simulations have been used to validate the stability of ligand-protein complexes. nih.govresearchgate.net Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the structural stability of the molecule or complex over the simulation time. rsc.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. rsc.org

Radius of Gyration (RoG): Measures the compactness of the structure. rsc.org

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to a solvent, providing information on its interaction with the environment. rsc.org

Advanced Research Directions and Future Perspectives on 1 Methyl 1h Benzotriazole 7 Sulfonamide

Rational Design and Synthesis of Novel Analogues with Tunable Reactivity

The rational design of novel analogues of 1-Methyl-1H-benzotriazole-7-sulfonamide is a primary avenue for future research, aiming to create compounds with tailored electronic and steric properties for specific applications. Drawing from strategies used for other benzotriazole (B28993) and sulfonamide derivatives, molecular hybridization and bioisosteric replacement are promising approaches. researchgate.net For instance, the synthesis of a series of related compounds could involve modifying substituents on the benzene (B151609) ring or altering the N-alkyl group on the triazole ring to fine-tune reactivity and physical properties. nih.gov

Key synthetic strategies may include:

Substitution on the Benzene Ring: Introducing electron-donating or electron-withdrawing groups onto the aromatic core can significantly alter the acidity of the sulfonamide proton and the nucleophilicity of the triazole nitrogens.

Variation of the N-Alkyl Group: Replacing the N1-methyl group with larger alkyl chains, functionalized chains, or aryl groups can modulate steric hindrance and solubility.

Modification of the Sulfonamide Group: N-alkylation or N-arylation of the sulfonamide nitrogen introduces further diversity, potentially impacting intermolecular interactions and biological activity.

These structural manipulations can be guided by computational modeling to predict the effects on molecular properties, allowing for a more targeted and efficient synthetic effort. researchgate.net

Establishment of Comprehensive Structure-Reactivity Relationships within the Compound Class

A fundamental area of future research is the systematic investigation of structure-reactivity relationships (SRR) and quantitative structure-activity relationships (QSAR) for the this compound family. koreascience.kroregonstate.edu Such studies are crucial for understanding how specific structural features influence the compound's chemical behavior and potential applications, such as in medicinal chemistry or materials science. tandfonline.comresearchgate.net

Future research should focus on:

Kinetic Studies: Measuring reaction rates for a library of analogues in various chemical transformations to quantify the impact of different substituents.

Physicochemical Property Analysis: Correlating structural changes with properties like acidity (pKa), lipophilicity (logP), and solubility. tandfonline.com For example, studies on other aromatic sulfonamides have shown that lipophilicity and solubility are key determinants of antimicrobial activity. tandfonline.com

Computational Modeling: Employing 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. koreascience.kroregonstate.eduproquest.com These models can generate contour maps that visualize how steric, electrostatic, and hydrophobic fields affect reactivity, guiding the design of new derivatives with enhanced properties. koreascience.kroregonstate.edu

The insights gained from these studies would create a predictive framework for designing next-generation compounds based on the this compound scaffold.

Integration into Complex Multicomponent Reaction Systems

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer a powerful and efficient approach to synthesizing diverse chemical libraries. The unique bifunctional nature of this compound, possessing both a benzotriazole and a sulfonamide moiety, makes it an intriguing candidate for use in novel MCRs.

Future research could explore its role as a key building block in:

Isocyanide-Based MCRs: The sulfonamide group (-SO₂NH₂) can act as a nucleophilic component in reactions like the Ugi or Passerini reactions, or in related MCRs that generate ketenimine or other complex intermediates. rsc.orgacs.org

Metal-Free MCRs: Developing environmentally benign, catalyst-free MCRs where the intrinsic reactivity of the benzotriazole and sulfonamide groups drives the reaction. researchgate.net

Sustainable Synthesis: Utilizing green solvents, such as deep eutectic solvents, to develop sustainable MCR protocols for synthesizing novel sulfonamide-containing compounds. ua.es

By integrating this compound into MCRs, chemists can rapidly generate libraries of novel, structurally complex molecules for screening in drug discovery and materials science.

Advanced Mechanistic Studies of Environmental Transformation and Fate

Benzotriazoles are recognized as persistent and mobile environmental contaminants, often detected in wastewater and surface water. researchgate.netk-state.edu Understanding the environmental transformation of this compound is therefore critical. Future research must focus on elucidating its degradation pathways under various environmental conditions.

Key areas for investigation include:

Biodegradation: Studies under both aerobic and anaerobic conditions are needed to identify microbial degradation pathways and determine biodegradation half-lives. researchgate.netresearchgate.net Research on related compounds shows that hydroxylation of the benzene ring and oxidation of the methyl group are common initial steps in biotransformation. researchgate.net

Advanced Oxidation Processes (AOPs): Investigating degradation kinetics and mechanisms using AOPs such as ozonation or reactions with hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals. nih.govtandfonline.comrsc.org Theoretical calculations suggest that for 1H-benzotriazole, the reaction with •OH radicals proceeds via addition to the aromatic ring, leading to hydroxylated intermediates and eventual ring cleavage. nih.govresearchgate.net Similar pathways are expected for the sulfonamide derivative, with the potential for additional reactions involving the sulfonamide group.

Table 1: Potential Environmental Degradation Pathways and Intermediates for this compound.
Degradation ProcessKey Reactant/ConditionPredicted Initial Transformation StepPotential Intermediate Products
Biodegradation (Aerobic)Microorganisms, OxygenHydroxylation of the benzene ringHydroxy-1-methyl-1H-benzotriazole-7-sulfonamide
Advanced Oxidation (AOP)Hydroxyl Radicals (•OH)•OH addition to the benzene ringDihydroxy-1-methyl-1H-benzotriazole-7-sulfonamide
Advanced Oxidation (AOP)Ozone (O₃)Cleavage of the benzene ringTriazole-dicarboxylic acid derivatives
PhytodegradationPlant EnzymesUptake and enzymatic transformationMetabolites within plant tissue k-state.edu

Development of Sophisticated Analytical Methodologies for Characterization and Quantification

The accurate detection and quantification of this compound, particularly at trace levels in complex environmental and biological matrices, requires the development of sophisticated analytical methods.

Future efforts should be directed towards:

Advanced Sample Preparation: Optimizing sample extraction and concentration techniques such as solid-phase extraction (SPE), particularly with mixed-mode sorbents, and dispersive liquid-liquid microextraction (DLLME) to enhance selectivity and sensitivity. researchgate.netnih.gov

High-Resolution Mass Spectrometry: Developing and validating methods using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), such as Orbitrap or quadrupole time-of-flight (Q-TOF) systems. researchgate.net These techniques provide high mass accuracy, enabling confident identification and differentiation from isomers and transformation products. researchgate.nettandfonline.com

LC-MS/MS Methods: Creating highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for robust quantification in various sample types, from wastewater to plasma. exlibrisgroup.comnih.govnih.gov Method validation should address matrix effects, especially in complex samples like industrial wastewater. nih.gov

Isomer Separation: Developing chromatographic methods capable of separating this compound from its potential isomers (e.g., 4-, 5-, or 6-sulfonamide derivatives) to ensure accurate quantification. exlibrisgroup.com

Table 2: Comparison of Advanced Analytical Techniques for this compound.
TechniquePrimary ApplicationKey AdvantagesReported Limits of Quantification (LOQ) for Related Compounds
HPLC-UVRoutine analysis, quality controlCost-effective, simple operation~0.8 µg/L researchgate.net
LC-MS/MSTrace quantification in complex matricesHigh sensitivity and selectivity0.002 - 0.29 ng/mL (in wastewater) nih.gov
LC-HRMS (e.g., Orbitrap, Q-TOF)Identification of unknowns, transformation productsHigh mass accuracy, non-target screening1 - 33 ng/L (in surface water) researchgate.net

Q & A

Q. What advanced techniques probe the compound’s reaction mechanisms in catalytic systems?

  • Methodology : Use in situ IR spectroscopy to monitor intermediate formation during catalysis. Perform kinetic isotope effect (KIE) studies to identify rate-determining steps. Analyze turnover frequencies (TOF) under varied pressures/temperatures .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and bioavailability?

  • Methodology : Replicate solubility tests in multiple solvents (e.g., DMSO, PBS) using UV-Vis spectroscopy. Compare with partition coefficient (logP) predictions via shake-flask experiments. Use Caco-2 cell assays to resolve bioavailability discrepancies .

Q. What statistical methods validate reproducibility in synthetic yield data?

  • Methodology : Perform triplicate syntheses with independent batches. Apply ANOVA to assess yield variability. Use Bayesian regression to identify critical factors (e.g., catalyst loading, solvent polarity) affecting reproducibility .

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